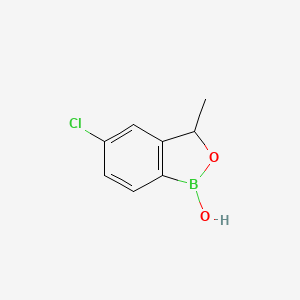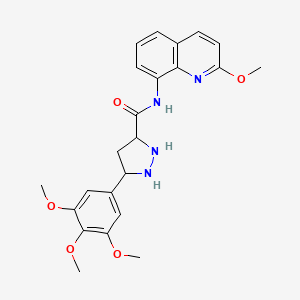
5-cloro-1-hidroxi-3-metil-3H-2,1-benzoxaborol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound with the molecular formula C8H8BClO2. It is part of the benzoxaborole family, which is known for its versatile applications in organic synthesis, molecular recognition, and medicinal chemistry . This compound is characterized by its unique structure, which includes a boron atom integrated into a benzoxaborole ring, making it a valuable scaffold in various scientific fields.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary targets of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole are yet to be identified. The compound’s interaction with these targets is crucial for its mechanism of action .
Mode of Action
The mode of action of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole involves its interaction with its targets. The compound binds to these targets, leading to a series of biochemical reactions .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole are crucial for its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole. These factors can include pH, temperature, and the presence of other molecules .
Métodos De Preparación
The synthesis of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with trimethyl borate in the presence of a catalyst. The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole can be compared with other benzoxaborole derivatives, such as:
5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Known for its antifungal properties.
5-bromo-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Studied for its antibacterial activity.
5-methyl-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Used in various organic synthesis applications. The uniqueness of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole lies in its specific chlorine substitution, which imparts distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSUMGRTKEBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)Cl)C(O1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2503554.png)
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)


![N-(3-chloro-2-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2503560.png)



![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)


![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)
